Cas no 1678-03-1 (Benzenemethanol, 3-methoxy-a-propyl-)

Benzenemethanol, 3-methoxy-α-propyl-, is a substituted aromatic alcohol with a methoxy and propyl functional group attached to the benzene ring. This compound is of interest in organic synthesis due to its versatile reactivity, serving as an intermediate in the production of pharmaceuticals, fragrances, and specialty chemicals. The methoxy group enhances electron density, influencing its solubility and reactivity in polar solvents, while the propyl side chain contributes to its lipophilic character. Its structural features make it suitable for applications requiring controlled functionalization of aromatic systems. Proper handling and storage are recommended due to potential sensitivity to oxidation.
Benzenemethanol, 3-methoxy-a-propyl- structure
1678-03-1 structure
Product name:Benzenemethanol, 3-methoxy-a-propyl-
CAS No:1678-03-1
MF:C11H16O2
MW:180.243543624878
MDL:MFCD06654212
CID:1348468
PubChem ID:2793894

Benzenemethanol, 3-methoxy-a-propyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-methoxy-a-propyl-
    • 1-(3-methoxyphenyl)butan-1-ol
    • SCHEMBL13850026
    • SCHEMBL3907003
    • 1678-03-1
    • 1-(3-Methoxyphenyl)-1-butanol
    • starbld0043741
    • MDL: MFCD06654212
    • Inchi: InChI=1S/C11H16O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11-12H,3,5H2,1-2H3
    • InChI Key: VRLWWGJERFQPOY-UHFFFAOYSA-N
    • SMILES: CCCC(C1=CC(=CC=C1)OC)O

Computed Properties

  • Exact Mass: 180.11508
  • Monoisotopic Mass: 180.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46

Benzenemethanol, 3-methoxy-a-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB429232-5g
1-(3-Methoxyphenyl)-1-butanol
1678-03-1
5g
€1373.40 2023-09-04
abcr
AB429232-1 g
1-(3-Methoxyphenyl)-1-butanol
1678-03-1
1g
€482.30 2022-03-24
abcr
AB429232-5 g
1-(3-Methoxyphenyl)-1-butanol
1678-03-1
5g
€1,123.50 2022-03-24
abcr
AB429232-1g
1-(3-Methoxyphenyl)-1-butanol; .
1678-03-1
1g
€1621.70 2024-08-03

Benzenemethanol, 3-methoxy-a-propyl- Related Literature

Additional information on Benzenemethanol, 3-methoxy-a-propyl-

Comprehensive Guide to Benzenemethanol, 3-methoxy-a-propyl- (CAS No. 1678-03-1): Properties, Applications, and Industry Insights

Benzenemethanol, 3-methoxy-a-propyl- (CAS No. 1678-03-1) is a specialized aromatic compound widely utilized in fragrance, pharmaceutical, and organic synthesis industries. This methoxy-substituted benzenemethanol derivative exhibits unique chemical properties, making it a valuable intermediate for synthesizing flavors, perfumes, and bioactive molecules. With the growing demand for sustainable and high-purity ingredients, researchers and manufacturers are increasingly focusing on optimizing its production processes and exploring novel applications.

The molecular structure of Benzenemethanol, 3-methoxy-a-propyl- features a benzene ring with methoxy (-OCH3) and hydroxymethyl (-CH2OH) functional groups at the meta position, along with a propyl side chain. This configuration contributes to its moderate polarity, boiling point (typically 250-260°C), and solubility in organic solvents like ethanol and ether. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, which is critical for end-use applications requiring stringent quality standards.

In the fragrance industry, this compound is prized for its woody, floral olfactory profile, often serving as a fixative agent in premium perfumes and cosmetic formulations. Recent trends in clean beauty and natural-inspired synthetics have spurred innovation in its derivatization to create eco-friendly aroma chemicals. Additionally, its role as a chiral building block in pharmaceutical intermediates aligns with the industry's push toward asymmetric synthesis and green chemistry principles.

From an industrial perspective, the synthesis of CAS 1678-03-1 typically involves Grignard reactions or catalytic hydrogenation of corresponding aldehydes. Process optimization using flow chemistry and enzymatic catalysis has gained traction to improve yield and reduce environmental impact—addressing key concerns in modern sustainable chemical manufacturing. Regulatory compliance with REACH and IFRA standards further underscores its safe handling protocols.

Emerging research explores its potential in agrochemical formulations and electronic materials, where its aromaticity and functional groups enable novel molecular designs. As consumers and industries prioritize bio-based alternatives, derivatives of 3-methoxy-a-propyl-benzenemethanol are being investigated for compatibility with circular economy models. Analytical challenges, such as stability under UV exposure, remain areas for further study to expand its commercial viability.

For procurement specialists, understanding supply chain dynamics—including regional production hubs (notably Europe and Asia) and pricing trends—is essential. The compound's niche application spectrum necessitates collaboration between custom synthesis providers and end-users to tailor specifications. With advancing AI-driven molecular modeling, future applications may include smart fragrances or drug delivery systems, positioning this versatile chemical for sustained relevance in innovation-driven markets.

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Amadis Chemical Company Limited
(CAS:1678-03-1)Benzenemethanol, 3-methoxy-a-propyl-
A1135631
Purity:99%
Quantity:1g
Price ($):961.0